molecular formula C17H16N2O3 B2951070 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol CAS No. 890094-95-8

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol

Cat. No.: B2951070
CAS No.: 890094-95-8
M. Wt: 296.326
InChI Key: VZENESLJWVMNAX-UHFFFAOYSA-N
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Description

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol is a heterocyclic compound that features an oxazole ring, a pyridine ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol typically involves the formation of the oxazole ring followed by the introduction of the pyridine and methoxyphenyl groups. One common method is the cyclization of appropriate precursors under acidic or basic conditions. The reaction conditions often involve the use of solvents like dichloromethane or ethanol and catalysts such as palladium or copper complexes .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the oxazole ring to oxazoline.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazole and oxazoline derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The oxazole ring can form hydrogen bonds with active site residues, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to the desired biological effect .

Comparison with Similar Compounds

Similar Compounds

  • 1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
  • 1-[3-(4-methylphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol
  • 1-[3-(4-nitrophenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol

Uniqueness

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-(pyridin-3-yl)ethan-1-ol is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous .

Properties

IUPAC Name

1-[3-(4-methoxyphenyl)-1,2-oxazol-5-yl]-1-pyridin-3-ylethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-17(20,13-4-3-9-18-11-13)16-10-15(19-22-16)12-5-7-14(21-2)8-6-12/h3-11,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZENESLJWVMNAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CN=CC=C1)(C2=CC(=NO2)C3=CC=C(C=C3)OC)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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